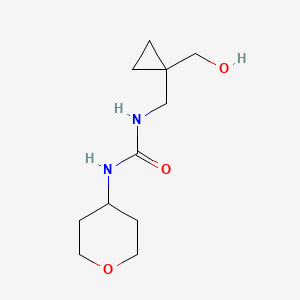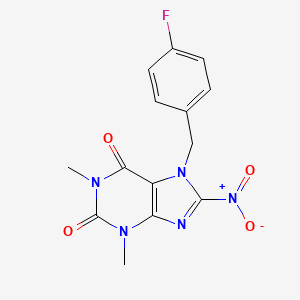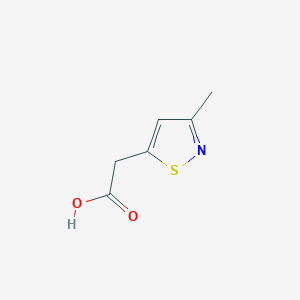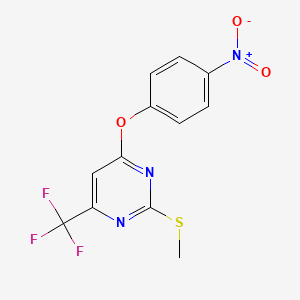
1-((1-(hydroxymethyl)cyclopropyl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-(hydroxymethyl)cyclopropyl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea, also known as CT327, is a novel small molecule compound that has been developed as a potential therapeutic agent for the treatment of various diseases. CT327 has shown promising results in preclinical studies, and its unique chemical structure makes it a promising candidate for further development.
Applications De Recherche Scientifique
Rheology and Hydrogel Formation
Research conducted by Lloyd and Steed (2011) explored the formation of hydrogels using a structurally similar urea compound, demonstrating the dependency of gel morphology and rheology on the anion identity. This highlights the potential of urea derivatives in creating tunable hydrogels for various applications, such as drug delivery systems and tissue engineering (Lloyd & Steed, 2011).
Molecular Structure and Spectroscopy
Al-Abdullah et al. (2014) carried out a combined experimental and theoretical study on the molecular structure, vibrational spectra, and electronic properties of a cyclopropylmethoxy methyl-substituted urea. Their findings, particularly regarding the compound's HOMO-LUMO gap and hyperpolarizability, suggest potential applications in non-linear optical materials, which are crucial for photonic technologies (Al-Abdullah et al., 2014).
Organic Synthesis and Catalysis
Brahmachari and Banerjee (2014) developed a highly efficient, environmentally friendly synthesis method for a variety of functionalized pyrans and heterocyclic scaffolds using urea as an organo-catalyst. This research opens up new pathways for synthesizing biologically active compounds and materials using sustainable chemistry approaches (Brahmachari & Banerjee, 2014).
Anticancer and Antimicrobial Properties
El-Sawy et al. (2013) synthesized a series of N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles, including urea derivatives, and evaluated their antimicrobial and anticancer activities. Some compounds exhibited significant activity against various cancer cell lines and pathogens, highlighting the therapeutic potential of urea-based molecules in designing new drugs (El-Sawy et al., 2013).
NMR Spectroscopy of Urea-Formaldehyde Resins
Steinhof et al. (2014) provided insights into the complex synthesis network of urea-formaldehyde resins, a crucial material in the chemical industry, through detailed NMR spectroscopic studies. Their work enhances the understanding of urea and formaldehyde's reactivity, essential for improving resin production processes and developing new materials (Steinhof et al., 2014).
Propriétés
IUPAC Name |
1-[[1-(hydroxymethyl)cyclopropyl]methyl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c14-8-11(3-4-11)7-12-10(15)13-9-1-5-16-6-2-9/h9,14H,1-8H2,(H2,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWPQBCPLIAQSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NCC2(CC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(hydroxymethyl)cyclopropyl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)benzoate](/img/structure/B2989184.png)
![2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(quinolin-8-yl)acetamide](/img/structure/B2989185.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopentanecarboxamide](/img/structure/B2989186.png)

![2-(1-Methylindol-3-yl)-1-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2989191.png)
![methyl 2-(3,9-dimethyl-6,8-dioxo-7-propyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2989192.png)
![(4-ethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2989193.png)
![4-ethoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2989194.png)

![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2989197.png)
![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2989198.png)

